The compound 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide is a derivative of glucopyranose, which is a fundamental building block in the synthesis of glycosyl donors and glycoconjugates. These derivatives play a crucial role in the development of inhibitors for various enzymes and have potential applications in the treatment of cancer and other diseases due to their ability to interfere with cellular processes23.
In cancer research, derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine have been synthesized and tested for their growth-inhibitory activity against various cancer cell lines, including mouse mammary adenocarcinoma and leukemia cells. These compounds have shown the ability to inhibit the growth of these cells at micromolar concentrations. The activity is correlated with the inhibition of the incorporation of amino sugars and amino acids into macromolecular fractions, indicating their potential as metabolic inhibitors of cellular-membrane glycoconjugates2.
In the field of synthetic chemistry, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose serves as a starting compound for the synthesis of various glucosamine glycosyl donors. These donors are essential for the production of glycosides and oligosaccharides with natural 2-acetamido groups. The synthesis often involves one-pot reactions with the presence of catalysts such as ferric triflate, leading to the formation of stereoselectively corresponding 1,2-trans glycosides. Despite moderate reactivity, these glycosyl donors are valuable for their ability to afford natural glycoside structures3.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide belongs to the class of azides, which are characterized by the presence of the azide group (-N₃). This compound can be classified as a glycoside, specifically a glycosyl azide, due to its structure derived from a sugar moiety (beta-D-glucopyranose) modified with an acetamido group and acetyl protecting groups.
The synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide typically involves several key steps:
The reported yields for these reactions are generally favorable, with some methods achieving yields above 60% .
The molecular structure of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide features:
The stereochemistry and substituents significantly influence its reactivity and interactions in biological systems .
The reactivity of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide is primarily attributed to the azide functional group. Key reactions include:
The mechanism of action for 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide primarily revolves around its ability to form covalent bonds through click chemistry:
The physical and chemical properties of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide include:
These properties make it suitable for various laboratory applications while requiring careful handling due to its reactive nature .
The applications of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide are diverse:
The systematic name 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide (CAS RN: 6205-69-2) precisely defines its chemical structure: A β-configured D-glucopyranose ring with an azide group (-N₃) at the anomeric carbon (C1), an acetamido group (-NHAc) at C2, and acetyl ester protections (-OAc) at C3, C4, and C6 positions. This configuration yields the molecular formula C₁₄H₂₀N₄O₈ and a molecular weight of 372.33 g/mol [1] [2] [3].
The compound exhibits specific stereochemical and crystallographic properties:
Table 1: Structural Features and Protective Groups
Position | Functional Group | Role in Synthetic Chemistry |
---|---|---|
Anomeric (C1) | β-azide (-N₃) | Precursor for Staudinger reduction to glycosylamines |
C2 | Acetamido (-NHAc) | Directs stereoselectivity in glycosylations |
C3/C4/C6 | Acetyl esters (-OAc) | Prevents undesired side reactions; removable after glycosylation |
Glycosyl azides emerged as solutions to classical challenges in N-glycoside synthesis. Early methodologies (Fischer glycosidation, Koenigs-Knorr) proved inefficient for GlcNAc derivatives due to the non-participating nature of N-acetyl groups and poor anomeric control. A paradigm shift occurred with the advent of Schmidt’s glycosyl azide methodology (1980s), which leveraged:
The introduction of tri-O-acetyl protection in glucopyranosyl azides (1990s) marked a critical refinement. Acetyl groups provided optimal balance between steric protection and deprotection kinetics, facilitating:
Glycopeptide & Glycoprotein Synthesis
The compound serves as the primary precursor for N-acetylglucosamine (GlcNAc) donors used in O-GlcNAc modification studies. Reduction of the azide yields glycosylamines that form iso-peptide bonds with aspartate/glutamate residues—essential for synthesizing homogeneous glycoproteins for structural biology [4].
"Click Chemistry" Applications
The anomeric azide undergoes copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,4-disubstituted triazole linkages. This enables:
Pharmaceutical Intermediates
As referenced by TCI America, this derivative is employed in synthesizing Azilsartan—an angiotensin II receptor blocker. The glucopyranosyl azide scaffold provides stereochemical precision for bioactive molecule synthesis [2].
Table 2: Key Synthetic Applications and Outcomes
Application | Transformation | Target Molecule | Significance |
---|---|---|---|
Glycopeptide Synthesis | Azide reduction → glycosylamine | β-O-linked GlcNAc peptides | Study of post-translational modifications |
Click Chemistry | CuAAC with alkynes | Triazole-linked glycoconjugates | Biomedical imaging probes |
Oligosaccharide Assembly | Glycosylation of acceptors | Chitin oligomers | Vaccine adjuvant development |
Enzyme Inhibition Studies
Recent research (2020s) utilizes this azide derivative to synthesize glycosyl-triazole benzene sulfonamides—potent inhibitors of human carbonic anhydrases. These demonstrate nanomolar affinity and isoform selectivity relevant to anticancer drug development [2].
Table 3: Physicochemical Specifications of Commercial Material
Parameter | Specification | Analytical Method |
---|---|---|
Purity | >98.0% | HPLC |
Molecular Weight | 372.33 g/mol | - |
Storage | Frozen (<0°C) | - |
Packaging | Glass bottle with plastic insert | - |
CAS RN | 6205-69-2 | - |
Reaxys Registry | 60288 | - |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1